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Compound of Interest

Compound Name: Benzo[c]phenanthren-3-ol

CAS No.: 22717-95-9

Cat. No.: B1194086 Get Quote

Executive Summary & Structural Significance
Benzo[c]phenanthren-3-ol (also known as 3-hydroxybenzo[c]phenanthrene, 3-OH-BcP) is a

critical phenolic metabolite of benzo[c]phenanthrene (BcP).[1] Its significance lies in its

structural topology; BcP is the smallest polycyclic aromatic hydrocarbon (PAH) to exhibit

helicity due to the steric repulsion between the protons at the 1 and 12 positions (the "fjord"

region).[1]

This steric strain prevents the molecule from achieving planarity, creating a chiral helical

structure. The 3-hydroxyl derivative is a pivotal intermediate in the metabolic activation pathway

leading to the formation of fjord-region diol epoxides, which are potent mutagens and

carcinogens.[1][2]

Structural Parameters[1][3][4][5][6][7][8][9][10]
Formula:

Molecular Weight: 244.29 g/mol [1]

Topological Feature: Fjord-region steric crowding (C1-C12).[1]

Symmetry:

(Asymmetric due to 3-substitution).
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Synthesis & Experimental Protocols
To ensure the integrity of spectroscopic data, the sample must be of high purity. The most

authoritative synthesis of 3-OH-BcP was established by Subodh Kumar (1997), utilizing a

palladium-catalyzed cross-coupling strategy.[1] This method avoids the isomeric mixtures

common in classical Friedel-Crafts cyclizations.[1][3]

Protocol: Palladium-Catalyzed Assembly
Objective: Synthesize 3-hydroxybenzo[c]phenanthrene via a 3-methoxy precursor.

Suzuki Coupling (Step 1):

Reagents: 2-bromo-5-methoxybenzaldehyde + 1-naphthaleneboronic acid.[1][2][4][5]

Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-

star-inserted">

(3 mol%).

Conditions: Reflux in benzene/ethanol/2M

for 12 hours.

Product: 2-(1-naphthyl)-5-methoxybenzaldehyde.[1][2][4]

Mechanism: The formyl group directs the subsequent cyclization, while the methoxy group

protects the oxygen functionality.

Homologation & Cyclization (Step 2):

Reagents: (Methoxymethyl)triphenylphosphonium chloride + Phenyllithium.[1]

Process: Wittig reaction to form the vinyl ether, followed by acid-catalyzed cyclization

using Methanesulfonic acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

) in dichloromethane.
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Product: 3-methoxybenzo[c]phenanthrene.[1][4]

Demethylation (Step 3):

Reagent: Boron tribromide (

) in

at -78°C.

Workup: Quench with water, extract with ethyl acetate.[1]

Purification: Recrystallization from benzene/hexane.[1]
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Figure 1: Synthetic pathway for 3-hydroxybenzo[c]phenanthrene via Suzuki coupling and acid-

catalyzed cyclization.[1]

Spectroscopic Data Analysis[1][3][6][7]
Nuclear Magnetic Resonance (NMR)
The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">

NMR spectrum of 3-OH-BcP is characterized by the extreme deshielding of the fjord-region
protons (H1 and H12) and the shielding effects of the hydroxyl group on Ring A.

Solvent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">
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or DMSO-

(Note: DMSO will shift the phenolic OH downfield >9 ppm and broaden signals due to
viscosity).

Diagnostic Signals Table (

NMR, 400 MHz,

)
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Position

Shift
(ngcontent-ng-
c2307461527="
" _nghost-ng-
c2764567632="
" class="inline
ng-star-
inserted">

, ppm)

Multiplicity (Hz)
Assignment
Logic

H1 9.05 - 9.15 Doublet (d) ~8.5

Fjord Region.

Extreme van der

Waals

deshielding.

Slightly shielded

relative to parent

BcP due to meta-

OH effect.[1]

H12 9.10 - 9.20 Doublet (d) ~8.5

Fjord Region.[1]

Unsubstituted

ring D. Most

downfield signal.

[1]

H4 7.15 - 7.25 Doublet (d) ~2.5

Ortho to OH.[1]

Significant

shielding

resonance effect.

[1] Appears as a

meta-coupled

doublet if H2

resolution allows.
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H2 6.90 - 7.05 dd 8.5, 2.5

Ortho to OH.[1]

Shielded.

Coupled to H1

(ortho) and H4

(meta).

H5, H6 7.60 - 7.80 Multiplet -
K-region protons

(Ring B).[1]

OH 5.00 - 5.50 Broad Singlet -

Exchangeable.[1]

Sharpens and

shifts in DMSO-

.

Detailed Interpretation:

The Fjord Effect: In the parent benzo[c]phenanthrene, H1 and H12 appear at ngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

9.15 ppm. In the 3-ol derivative, H1 is meta to the hydroxyl group.[1] The inductive
withdrawal of the oxygen might suggest deshielding, but the mesomeric (resonance)
donation dominates at ortho/para positions.[1] H1 (meta) is minimally affected, retaining its
distinct downfield position.[1]

Ring A Pattern: The 3-OH substitution creates an ABX or AMX system for protons H1, H2,

and H4.[1] H2 is the most shielded aromatic proton due to being ortho to the OH and not in

the fjord.

Mass Spectrometry (MS)
The mass spectrum follows the characteristic fragmentation of polycyclic phenols.[1]

Ionization Mode: Electron Impact (EI, 70 eV).[1]
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m/z Intensity (%) Fragment Identity Mechanistic Origin

244 100

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Molecular Ion. Highly

stable aromatic radical

cation.[1]

216 15 - 25

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Neutral loss of carbon

monoxide. Typical of

phenols (ring

contraction to

cyclopentadiene

derivative).[1]

215 20 - 30

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Loss of formyl radical.

Often involves H-

transfer followed by

CO loss.[1]

122 < 10

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Doubly charged

molecular ion

(common in fused

aromatics).

Fragmentation Pathway: The stability of the ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

peak (base peak) confirms the robust fused ring system. The transition from m/z 244 to
215/216 is the primary diagnostic for the phenolic oxygen.
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- CHO• (29 u)
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (IR)
Data typically collected via KBr pellet or thin film.[1]

O-H Stretching: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

(Broad). The broadness indicates intermolecular hydrogen bonding in the solid state. In
dilute ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-
inserted">

, a sharp band at

appears.

C-H Aromatic: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-

star-inserted">

. Weak intensity.

C=C Aromatic: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-

star-inserted">

. Strong skeletal vibrations.[1]
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C-O Stretching: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

. Strong, characteristic of phenolic C-O bond.

Out-of-Plane Bending: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

. Diagnostic of substitution patterns (e.g., adjacent hydrogens on the rings).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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